molecular formula C15H17N3S B5510345 N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea

N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea

Cat. No. B5510345
M. Wt: 271.4 g/mol
InChI Key: AZLIUVSDRHDMOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiourea derivatives often involves the reaction of amino compounds with isothiocyanates under specific conditions to yield a variety of thiourea compounds. For instance, the synthesis of N-2-(4-picolyl)-N'-(4-methoxyphenyl)thiourea and related compounds was achieved by reacting corresponding amino esters with phenylisothiocyanate in boiling ethanol, leading to various pyridothienopyrimidine derivatives under different reaction conditions (El-kashef et al., 2010).

Molecular Structure Analysis

The molecular structure of thiourea derivatives can be complex and is often characterized using techniques such as X-ray diffraction, NMR, and FTIR spectroscopy. The structural characterization of a copper(II) complex containing N-2-(4-picolyl)-N'-(4-methoxyphenyl)thiourea showcased a square-pyramidal environment around the copper ion, indicating the intricate molecular geometry of these compounds (Tadjarodi et al., 2007).

Chemical Reactions and Properties

Thiourea derivatives undergo various chemical reactions, including oxidative cyclization, which can result in the formation of new ligands and complexes with metals. The oxidative cyclization of N-(2-pyridyl)-N'-(4-methoxyphenyl)thiourea, for example, leads to the formation of complexes with distinct chemical properties, such as the ability to form centrosymmetric dimers through hydrogen bonding interactions (Tadjarodi et al., 2007).

Scientific Research Applications

Analytical Toxicology

In analytical toxicology, ethylene thiourea (ETU), a metabolite related to the chemical class of thioureas, serves as an indicator for exposure to ethylenebisdithiocarbamates (EBDCs) fungicides. A high-performance liquid chromatography with photodiode-array detection (HPLC-DAD) method was optimized for the determination of ETU in human urine. This method aids in monitoring exposure to EBDCs among farmers, showcasing the role of thiourea derivatives in environmental and occupational health (S. El Balkhi, P. Sandouk, M. Galliot-Guilley, 2005).

Heterocyclic Chemistry

Thiourea derivatives are instrumental in the synthesis of heterocyclic compounds. For example, thiourea reacts with amino esters to produce various pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles, demonstrating the utility of thiourea derivatives in the synthesis of complex organic molecules with potential applications in medicinal chemistry and material sciences (H. El-kashef et al., 2010).

Antiviral Research

In the field of antiviral research, N-diazinyl-N'-[2-(2-pyridyl)ethyl]thioureas were synthesized and evaluated as non-nucleoside inhibitors of human immunodeficiency virus type 1 reverse transcriptase (HIV-1 RT). This highlights the potential of thiourea derivatives in developing novel antiviral agents (G. Heinisch et al., 1997).

Materials Science

In materials science, ethynylated-thiourea derivatives were synthesized and characterized for their applications as resistive-type carbon dioxide (CO2) gas sensors. This research indicates the versatility of thiourea derivatives in sensor technology, especially for environmental monitoring and control (A. Daud et al., 2019).

properties

IUPAC Name

1-ethyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3S/c1-2-17-15(19)18-14-5-3-12(4-6-14)11-13-7-9-16-10-8-13/h3-10H,2,11H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLIUVSDRHDMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=CC=C(C=C1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796042
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Ethyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea

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